molecular formula C13H14N2O2 B176353 2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol CAS No. 16523-28-7

2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol

Cat. No. B176353
CAS RN: 16523-28-7
M. Wt: 230.26 g/mol
InChI Key: KCFVSHSJPIVGCG-UHFFFAOYSA-N
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Description

“2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol” appears to be a complex organic compound. However, there is limited information available specifically for this compound. It’s important to note that the compound has both amine and hydroxy groups, which can coordinate to a metal centre to form 5-membered ring complexes1.



Molecular Structure Analysis

The molecular structure of “2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol” is not explicitly available. However, it is likely to have a complex structure due to the presence of multiple functional groups including two amino groups and a hydroxy group3.


Scientific Research Applications

Corrosion Inhibition

Amine derivatives, including those with hydroxyphenyl components, have been synthesized and assessed for their corrosion inhibition efficiency on mild steel in acidic media. These compounds form protective films on metal surfaces, significantly reducing corrosion rates. Their effectiveness is largely dependent on the presence of substituent groups, with certain modifications enhancing the inhibition efficiency up to 92.56% (Boughoues et al., 2020).

Antimicrobial and Antidiabetic Activities

Aminophenol derivatives have been tested for their broad-spectrum antimicrobial activities against various bacterial and fungal strains, as well as for their antidiabetic potential by inhibiting α-amylase and α-glucosidase enzymes. These compounds show significant activity, suggesting potential for development as antimicrobial and antidiabetic agents (Rafique et al., 2022).

Biological Screening

Schiff bases derived from aminophenol have exhibited good lipoxygenase inhibition and antioxidant activities, along with potent activities against various bacterial strains. These activities are attributed to the free hydroxyl and amino groups present in the compounds (Aslam et al., 2013).

Synthesis of Heterocyclic Compounds

Investigations into the synthesis of isoquinoline derivatives have utilized compounds similar to 2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol as precursors. These studies highlight the potential of such compounds in the synthesis of complex heterocyclic structures with potential pharmaceutical applications (Kametani et al., 1970).

Molecular Structure Analysis

Research on molecular structures and potential applications in material science and pharmacology has been conducted. Studies on Schiff bases and related compounds have elucidated their molecular configurations, which are crucial for understanding their reactivity and potential applications (Ajibade & Andrew, 2021).

Safety And Hazards

The safety and hazards associated with “2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol” are not explicitly stated in the literature. However, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard5.


Future Directions

The future directions for “2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol” are not explicitly stated in the literature. However, compounds with similar structures have shown potential in drug discovery due to their interesting biological activities2.


Please note that this analysis is based on the limited information available and may not fully represent the exact properties of “2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol”. For a more accurate and comprehensive analysis, further research and experimental data would be required.


properties

IUPAC Name

2-amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7,16-17H,5,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFVSHSJPIVGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937049
Record name 4,4'-Methylenebis(2-aminophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol

CAS RN

6423-19-4, 16523-28-7
Record name 3,3'-Diamino-4,4'-dihydroxydiphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Diamino-4,4'-dihydroxydiphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016523287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Methylenebis(2-aminophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16523-28-7
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